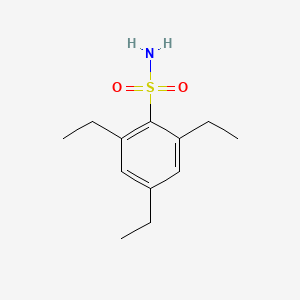

2,4,6-Triethylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition for Cancer Research

One notable application is the synthesis of benzene sulfonamides containing triazole-O-glycoside tails, evaluated as carbonic anhydrase (CA) inhibitors. These compounds showed inhibition against the enzymatic activity of human carbonic anhydrase isozymes, particularly the tumor-associated isozyme hCA IX, with potential for targeting tumor-associated CA isozymes. The galactose derivative exhibited potent inhibitory activity, suggesting a lead candidate for cancer therapy research (Wilkinson et al., 2007).

Synthesis of Triazines for Chemical Research

Another application involves the use of N-halosulfonamides as efficient catalysts in the solvent-free synthesis of 3,5,6-trisubstituted-1,2,4-triazines. This method presents an environmentally friendly approach to synthesizing triazines, highlighting the role of sulfonamides in facilitating organic reactions (Ghorbani-Vaghei et al., 2015).

Environmental Monitoring

Sulfonamides have also been employed in environmental monitoring, such as the development of a method for the determination of sulfonamides in water samples. This method uses micro-solid phase extraction combined with high-performance liquid chromatography, demonstrating the importance of sulfonamides in environmental analysis (Zhou & Fang, 2015).

Novel Sulfonamide Synthesis for Enzyme Inhibition

Research into the synthesis of novel sulfonamides under mild conditions has produced compounds with effective inhibitory activity against carbonic anhydrase isoforms I and II. These findings contribute to the development of potential treatments for conditions such as glaucoma (Başar et al., 2016).

Antibacterial Activity Study

Sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles have been synthesized and assessed for in vitro antibacterial activity. This research underscores the antibacterial potential of sulfonamide derivatives, contributing to the development of new antibacterial agents (Yadav & Kaushik, 2022).

Mécanisme D'action

Target of Action

The primary targets of 2,4,6-Triethylbenzene-1-sulfonamide, like other sulfonamides, are likely to be enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, respiration, and the synthesis of folic acid, a vital component for DNA replication.

Mode of Action

Sulfonamides, including this compound, are known to act as competitive inhibitors of their target enzymes . They mimic the structure of the enzyme’s natural substrate, allowing them to bind to the enzyme and prevent the substrate from doing so. This inhibits the enzyme’s activity and disrupts the biochemical processes it is involved in .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, sulfonamides disrupt the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria, so this disruption can inhibit bacterial growth and replication . The specific pathways affected by this compound may vary depending on the specific targets of the compound.

Result of Action

The inhibition of folic acid synthesis by this compound can lead to a decrease in bacterial DNA synthesis, resulting in the inhibition of bacterial growth and replication . This can lead to the death of the bacteria, effectively treating the infection.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of the compound .

Propriétés

IUPAC Name |

2,4,6-triethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-4-9-7-10(5-2)12(16(13,14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXPCHZVLVJYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)CC)S(=O)(=O)N)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2825363.png)

![Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate](/img/structure/B2825370.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2825371.png)

![1-((1R,5S)-8-(2,4-dimethylthiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2825375.png)

![N-(2-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2825376.png)

![3-(3,4-Dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825377.png)

![methyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2825386.png)